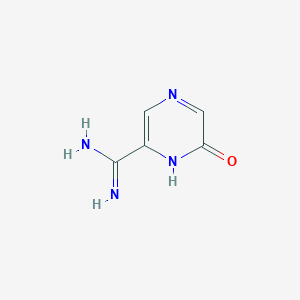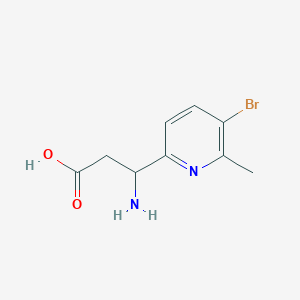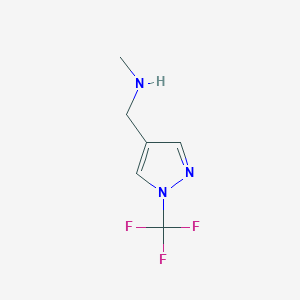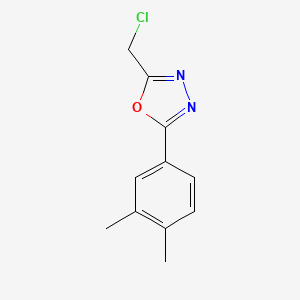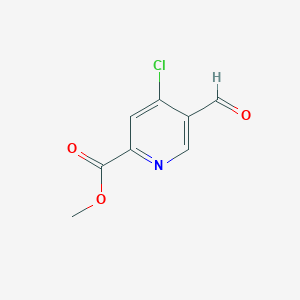
Methyl 4-chloro-5-formylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-formylpicolinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-formylpicolinate typically involves the chlorination of picolinic acid derivatives followed by formylation. One common method starts with 2-picolinic acid, which is treated with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride. This intermediate is then esterified with methanol (MeOH) to produce Methyl 4-chloropicolinate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Methyl 4-chloro-5-carboxypicolinate.
Reduction: Methyl 4-chloro-5-hydroxymethylpicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-5-formylpicolinate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-formylpicolinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in drug design and development.
Comparison with Similar Compounds
Methyl 4-chloro-5-formylpicolinate can be compared with other picolinic acid derivatives:
Methyl 4-chloropicolinate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 5-formylpicolinate: Lacks the chloro group, which affects its lipophilicity and reactivity.
Methyl 4-formylpicolinate: Lacks the chloro group, resulting in different chemical and biological properties.
The presence of both the chloro and formyl groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is advantageous in various applications.
Properties
CAS No. |
1260664-17-2 |
|---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
methyl 4-chloro-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)7-2-6(9)5(4-11)3-10-7/h2-4H,1H3 |
InChI Key |
ZAAVDYASXBGJIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


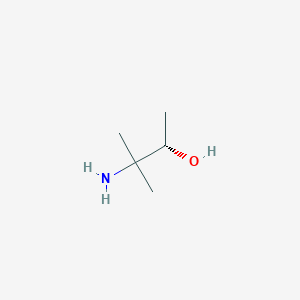
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
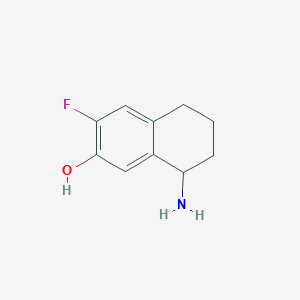
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)

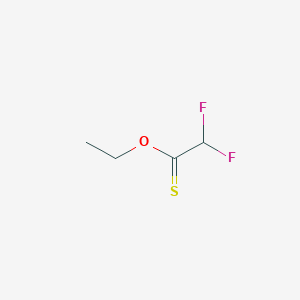
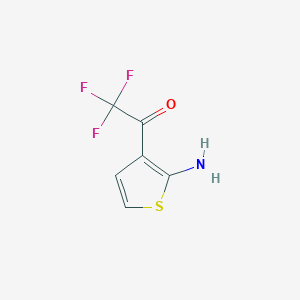
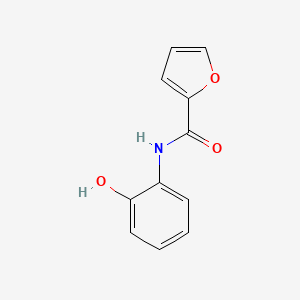
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

